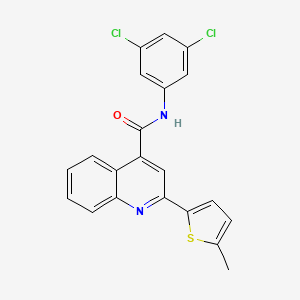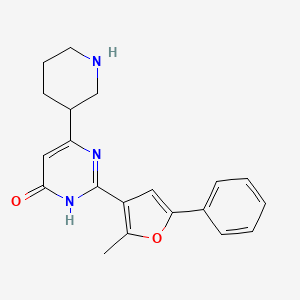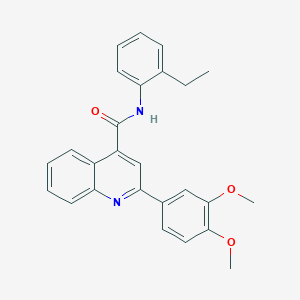
N-(3,5-dichlorophenyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide
Vue d'ensemble
Description
N-(3,5-dichlorophenyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide, also known as DCTQ, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to a class of molecules known as quinolinecarboxamides, which have been shown to exhibit a range of biological activities.
Mécanisme D'action
The precise mechanism of action of N-(3,5-dichlorophenyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide is not fully understood, but it is thought to exert its biological effects through the inhibition of certain enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects in vitro and in vivo. In addition to its anti-cancer effects, this compound has been shown to exhibit anti-inflammatory and anti-oxidant effects, as well as neuroprotective effects in models of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(3,5-dichlorophenyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide is that it has been extensively studied in vitro and in vivo, and its biological effects have been well characterized. However, one limitation of this compound is that it can be difficult to synthesize, which may limit its availability for use in research.
Orientations Futures
There are several potential future directions for research on N-(3,5-dichlorophenyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide. One area of interest is the development of this compound derivatives with improved pharmacokinetic properties, which could enhance its potential as a therapeutic agent. Another area of interest is the elucidation of the precise mechanism of action of this compound, which could provide insight into its biological effects and potential therapeutic applications. Finally, further studies are needed to evaluate the safety and efficacy of this compound in animal models and human clinical trials.
Applications De Recherche Scientifique
N-(3,5-dichlorophenyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide has been studied for its potential applications in a variety of scientific research fields, including cancer research, neuroscience, and infectious disease research. In cancer research, this compound has been shown to exhibit anti-proliferative and anti-tumor effects in vitro and in vivo, making it a promising candidate for further study as a potential cancer therapeutic.
Propriétés
IUPAC Name |
N-(3,5-dichlorophenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2N2OS/c1-12-6-7-20(27-12)19-11-17(16-4-2-3-5-18(16)25-19)21(26)24-15-9-13(22)8-14(23)10-15/h2-11H,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFFNKHPTDIKHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC(=CC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(2-{[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-4-yl]amino}ethyl)-2-methylpyrimidin-4(3H)-one](/img/structure/B3733356.png)

![5-(5-isopropyl-4-methoxy-2-methylphenyl)-1-methyl-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B3733374.png)
![2-{[(3-methyl-2-thienyl)methyl]amino}-N-[(6-oxo-1,6-dihydropyrimidin-4-yl)methyl]benzamide](/img/structure/B3733384.png)
![4-{3-[5-methyl-6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl]benzyl}-1,4-diazepan-2-one](/img/structure/B3733389.png)
![5-(1-allyl-5-methyl-1H-pyrazol-4-yl)-1-isobutyl-3-methyl-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B3733411.png)
![5-(4-fluoro-2-methoxyphenyl)-1-isopropyl-3-methyl-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B3733417.png)

![5-(1,3-dimethyl-1H-pyrazol-5-yl)-1-(4-methoxyphenyl)-3-methyl-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B3733425.png)
![6-methyl-5-[5-(2-phenyl-1H-imidazol-4-yl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B3733427.png)
![6-[1-(2-fluoro-4,5-dimethoxybenzyl)piperidin-3-yl]pyrimidin-4(3H)-one](/img/structure/B3733434.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B3733451.png)
![3-[(4-hydroxy-6-methylpyrimidin-2-yl)methyl]-8-methoxyquinazolin-4(3H)-one](/img/structure/B3733457.png)
